

Berkeleylactone E molecular formula and CAS number

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An In-depth Technical Guide to Berkeleylactone E

Introduction

Berkeleylactone E is a naturally occurring 16-membered macrolide antibiotic.[1][2] It was first identified as a product of a carefully timed co-culture fermentation of two extremophilic fungal species, Penicillium fuscum and Penicillium camembertii/clavigerum, isolated from the acidic, metal-rich waters of Berkeley Pit Lake.[1][2][3] Berkeleylactone E has also been isolated from axenic cultures of Penicillium turbatum.[2][4] This molecule belongs to the broader family of berkeleylactones, which are of significant interest to researchers due to their antimicrobial properties and a novel mode of action that appears to differ from conventional macrolide antibiotics.[3][5][6] Unlike classic macrolides that inhibit protein synthesis by targeting the ribosome, the berkeleylactones do not, suggesting a new mechanism for their antibiotic activity. [3][5][6] This guide provides a comprehensive overview of the technical data and methodologies related to Berkeleylactone E for researchers in drug discovery and natural products chemistry.

Data Presentation

The quantitative and qualitative properties of **Berkeleylactone E** are summarized in the tables below.



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Table 1: Physicochemical Properties of Berkeleylactone

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Property	Value	Reference
CAS Number	122211-62-5	[1][7][8]
Molecular Formula	C20H32O7	[1][3][7]
Formula Weight	384.5 g/mol	[1]
Purity	≥95%	[1][7]
Formulation	Solid	[1]
Solubility	Soluble in DMSO, DMF, ethanol, methanol	[7][8]
Origin	Fungal Co-culture (Penicillium sp.)	[1][3]

Table 2: Antimicrobial Activity of Berkeleylactone E

Compound	Organism	Activity Metric	Value	Reference
Berkeleylactone E	Staphylococcus aureus	MIC	125 μΜ	[1][8]
Berkeleylactone A	Methicillin- Resistant S. aureus (MRSA)	MIC	1-2 μg/mL	[3][5]
Berkeleylactone A	Bacillus anthracis	MIC	1-2 μg/mL	[3][5]
Berkeleylactone A	Streptococcus pyogenes	MIC	1-2 μg/mL	[3][5]
Berkeleylactone A	Candida albicans	MIC	1-2 μg/mL	[3][5]
Berkeleylactone A	Candida glabrata	MIC	1-2 μg/mL	[3][5]



Experimental Protocols

The following sections detail the methodologies for the isolation, synthesis, and biological evaluation of **Berkeleylactone E**.

Isolation from Fungal Co-culture

Berkeleylactone E is produced by the co-cultivation of Penicillium fuscum and P. camembertii/clavigerum.[1][3] The following protocol is a representative summary of the isolation process.

- Inoculation and Culture: Pure cultures of P. fuscum and P. camembertii/clavigerum are first
 grown separately in a suitable liquid medium (e.g., potato dextrose broth).[1] Subsequently,
 they are co-cultured in a shared liquid medium and incubated for a specific duration to allow
 for intercellular "crosstalk" that induces the production of secondary metabolites not found in
 axenic cultures.[1][2][3]
- Extraction: At the time of harvest, the mycelia are removed by filtration. The culture filtrate is then exhaustively extracted with an organic solvent, typically chloroform (CHCl₃), to partition the secondary metabolites into the organic phase.[1][2]
- Chromatographic Purification: The crude chloroform extract is concentrated under reduced pressure. The resulting residue is subjected to flash silica gel chromatography to separate fractions based on polarity.[2]
- Activity-Guided Fractionation: Fractions are screened for biological activity (e.g., antimicrobial or enzyme inhibition assays) to guide the isolation process.[1][2] Fractions containing the compounds of interest are further purified using High-Performance Liquid Chromatography (HPLC) to yield pure Berkeleylactone E.[2]
- Structure Elucidation: The definitive structure of the isolated compound is determined through comprehensive spectral analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to establish the molecular formula and various Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, COSY, HMBC) to define the chemical structure and stereochemistry.[1][3]

Total Synthesis



The first total synthesis of **Berkeleylactone E** was accomplished as part of a divergent strategy that also yielded five other related berkeleylactones.[3][7][9] This approach relies on the construction of a common macrocyclic intermediate that can be chemically modified to produce the different final products.

Key Synthetic Strategy Features:

- Common Intermediate: The synthesis begins by creating a core molecular scaffold common to the berkeleylactone family.[3][7]
- Stereoselective Reactions: Key steps involve highly stereoselective reactions to correctly install the multiple stereocenters present in the molecule.[3][7]
- Protecting Group Strategy: A carefully planned general protection group strategy is employed to mask and unmask reactive functional groups at the appropriate stages of the synthesis.[3]
 [7]
- Late-Stage Diversification: From the common intermediate, divergent pathways are used to introduce the specific structural features of **Berkeleylactone E** and other analogues.[9]

Detailed, step-by-step protocols and characterization data are typically provided in the supporting information of the primary research publication.[7]

Antimicrobial Susceptibility Testing

The antimicrobial activity of **Berkeleylactone E** is quantified by determining its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard procedure for this analysis.

- Inoculum Preparation: The test organism (e.g., S. aureus) is cultured on an appropriate agar medium. Several well-isolated colonies are used to inoculate a sterile saline or broth solution, which is adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL).[10][11]
- Compound Dilution: A stock solution of Berkeleylactone E in a suitable solvent like DMSO is prepared. A series of two-fold serial dilutions are made in a 96-well microtiter plate using



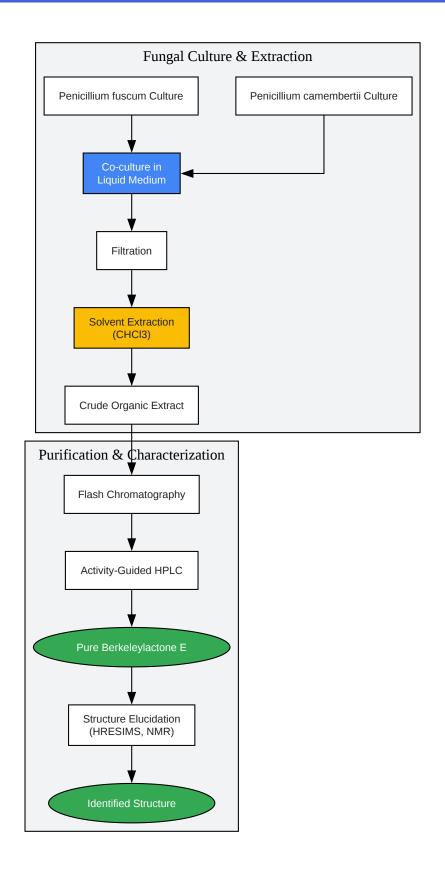
cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.[10] [12]

- Inoculation of Plate: The standardized bacterial suspension is diluted and added to each well
 of the microtiter plate, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL.[11]
- Incubation: The plate is incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.[11][12]
- MIC Determination: The MIC is defined as the lowest concentration of Berkeleylactone E
 that completely inhibits visible growth of the microorganism.[10][12] The results are
 determined by visual inspection of the wells.

Mandatory Visualization

The following diagrams illustrate key workflows in the study of **Berkeleylactone E**.

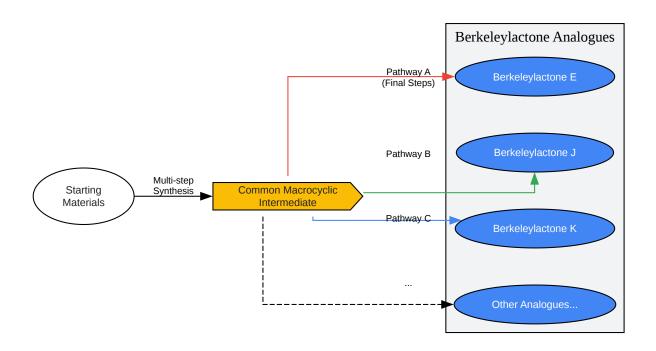




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Caption: Workflow for the isolation and characterization of **Berkeleylactone E**.





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Caption: Divergent synthesis strategy for **Berkeleylactone E** and its analogues.

Conclusion

Berkeleylactone E represents an intriguing member of the macrolide antibiotic class, distinguished by its unique fungal origin and novel mechanism of action. The successful total synthesis opens avenues for the creation of new analogues and detailed structure-activity relationship (SAR) studies. For researchers and drug development professionals, the distinct biological profile of the berkeleylactone family offers a promising, yet underexplored, scaffold for developing new therapeutics to combat drug-resistant pathogens. Further investigation into its specific molecular target is a critical next step in realizing its full clinical potential.

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